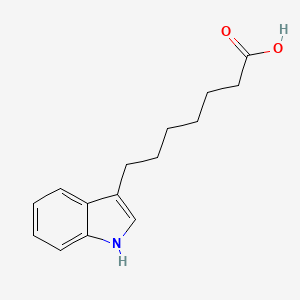

7-(1H-indol-3-yl)heptanoic acid

Description

Contextualizing Indole-Derived Metabolites in Biochemical Research

Indole (B1671886) and its derivatives are pivotal signaling molecules primarily produced by the gut microbiota from the essential amino acid tryptophan. These metabolites are central to the host-microbiome communication, influencing a wide array of physiological functions. Research has demonstrated that indole-derived metabolites play crucial roles in maintaining intestinal homeostasis, modulating the immune system, and protecting the integrity of the intestinal barrier. They can influence the expression of genes in host cells and the virulence of pathogenic bacteria. The diverse bioactivities of these compounds, which include anti-inflammatory and neuroprotective effects, underscore their importance in health and disease.

Overview of Heptanoic Acid Derivatives in Biological Signaling

Heptanoic acid, a seven-carbon saturated fatty acid, and its derivatives are also recognized for their significant biological activities. These compounds have been investigated for their therapeutic potential, with studies highlighting their antimicrobial and anti-inflammatory properties. The chemical structure of heptanoic acid derivatives allows for a variety of modifications, leading to a broad spectrum of interactions with biological systems. Their roles in cellular signaling pathways are an active area of research, with implications for the development of new therapeutic agents.

The Unique Structural Profile of 7-(1H-indol-3-yl)heptanoic Acid for Academic Inquiry

This compound is a hybrid molecule that features an indole nucleus connected to a seven-carbon carboxylic acid chain. This unique structure suggests the potential for novel biological activities, combining the signaling properties of both indole derivatives and medium-chain fatty acids. The presence of the indole moiety, a well-known pharmacophore, coupled with the heptanoic acid tail, makes this compound a compelling subject for academic investigation into its potential roles in biological signaling and as a lead for drug discovery.

While direct research on this compound is limited, studies on its close structural analog, indole-3-hexanoic acid, have identified it as a novel auxin, a class of plant hormones that regulate growth and development. nih.govresearchgate.netresearchgate.net This finding strongly suggests that this compound may also possess auxin-like activity, potentially acting as a signaling molecule in plants and possibly in other biological systems through related pathways. nih.govresearchgate.netresearchgate.net The structural similarity to other biologically active indole-3-alkanoic acids, such as indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), further highlights its research potential. wikipedia.orgnih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26020-37-1 |

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO2 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

7-(1H-indol-3-yl)heptanoic acid |

InChI |

InChI=1S/C15H19NO2/c17-15(18)10-4-2-1-3-7-12-11-16-14-9-6-5-8-13(12)14/h5-6,8-9,11,16H,1-4,7,10H2,(H,17,18) |

InChI Key |

YKXJWCCJWVPDCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 7 1h Indol 3 Yl Heptanoic Acid

Precursor Identification and Metabolic Intermediates

The principal precursor for the biosynthesis of 7-(1H-indol-3-yl)heptanoic acid is L-tryptophan. wikipedia.org The initial step in the proposed biosynthetic pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPyA) through the action of various microbial aromatic amino acid aminotransferases. nih.gov

Following the formation of IPyA, a series of enzymatic reactions are hypothesized to elongate the pyruvic acid side chain. This elongation is thought to occur through a mechanism analogous to fatty acid synthesis, involving the sequential addition of two-carbon units derived from acetyl-CoA. This process would involve a cycle of condensation, reduction, dehydration, and subsequent reduction reactions to extend the aliphatic chain to the required seven-carbon length. The intermediates in this hypothetical pathway would include a series of 3-(1H-indol-3-yl)-2-oxoalkanoic acids of increasing chain length.

Enzymatic Transformations in the Biogenesis of this compound

The specific enzymes responsible for the biogenesis of this compound have not yet been fully characterized. However, based on the proposed pathway, several classes of enzymes are likely involved. The initial transamination of L-tryptophan to indole-3-pyruvic acid is catalyzed by tryptophan aminotransferases .

The subsequent elongation of the side chain would require a multi-enzyme complex with activities similar to fatty acid synthases. These would include:

β-ketoacyl-ACP synthase (for the condensation step)

β-ketoacyl-ACP reductase (for the first reduction)

3-hydroxyacyl-ACP dehydratase (for the dehydration step)

Enoyl-ACP reductase (for the final reduction of the two-carbon unit)

It is important to note that this proposed enzymatic pathway is based on established principles of fatty acid biosynthesis and requires direct experimental validation to confirm its role in the formation of this compound.

Microbial Contributions to the Biosynthesis of this compound

The gut microbiota plays a crucial role in the metabolism of dietary tryptophan, leading to the production of a wide array of indole (B1671886) derivatives, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA). wikipedia.orgwikipedia.org These metabolites are known to have significant effects on host physiology. While the microbial production of shorter-chain indole fatty acids is well-documented, the synthesis of longer-chain derivatives such as this compound is less understood. It is hypothesized that specific bacterial species within the gut microbiome possess the unique enzymatic machinery required to elongate the side chain of tryptophan-derived precursors to this extent.

Different species of gut bacteria exhibit distinct pathways for tryptophan metabolism, leading to a diverse profile of indole metabolites. For instance, bacteria expressing tryptophanase can produce indole from tryptophan. wikipedia.org Other bacteria, such as Clostridium sporogenes, are known to metabolize tryptophan to indole-3-propionic acid. wikipedia.org In contrast, many species of Lactobacillus convert tryptophan to indole-3-aldehyde and indole-3-lactic acid. wikipedia.org The production of this compound would likely be restricted to a select group of microorganisms with specialized fatty acid elongation capabilities that can act on indole-based substrates.

Table 1: Known Indole Derivatives Produced by Different Gut Microbial Genera

| Microbial Genus | Key Indole Metabolites Produced from Tryptophan |

|---|---|

| Clostridium | Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA), Indole |

| Lactobacillus | Indole-3-lactic acid (ILA), Indole-3-aldehyde (I3A) |

| Bifidobacterium | Indole-3-lactic acid (ILA) |

| Escherichia | Indole, Indole-3-acetic acid (IAA) |

| Bacteroides | Indole |

Metabolic Fates and Catabolism of this compound

The catabolism of this compound in the host is proposed to occur primarily through peroxisomal β-oxidation , a pathway analogous to that observed for other long-chain fatty acids and the structurally similar indole-3-hexanoic acid (IHA). nih.gov This metabolic process systematically shortens the heptanoic acid side chain, releasing two-carbon units in the form of acetyl-CoA in each cycle.

The β-oxidation of this compound would proceed through a series of intermediates, including indole-3-pentanoic acid and indole-3-propionic acid (IPA), with the final product being indole-3-acetic acid (IAA). wikipedia.orgfrontiersin.org

Table 2: Proposed Peroxisomal β-Oxidation Pathway of this compound

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | 7-(1H-indol-3-yl)heptanoyl-CoA | Acyl-CoA Oxidase | trans-2,3-dehydro-7-(1H-indol-3-yl)heptanoyl-CoA |

| 2 | trans-2,3-dehydro-7-(1H-indol-3-yl)heptanoyl-CoA | Enoyl-CoA Hydratase | 3-hydroxy-7-(1H-indol-3-yl)heptanoyl-CoA |

| 3 | 3-hydroxy-7-(1H-indol-3-yl)heptanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 3-keto-7-(1H-indol-3-yl)heptanoyl-CoA |

| 4 | 3-keto-7-(1H-indol-3-yl)heptanoyl-CoA | β-ketothiolase | Indole-3-pentanoyl-CoA + Acetyl-CoA |

| Repeat | Indole-3-pentanoyl-CoA | (β-oxidation enzymes) | Indole-3-propionyl-CoA + Acetyl-CoA |

| Repeat | Indole-3-propionyl-CoA | (β-oxidation enzymes) | Indole-3-acetyl-CoA + Acetyl-CoA |

The ultimate product of the β-oxidation of this compound, indole-3-acetic acid (IAA), undergoes further metabolism in the host. The indole ring of IAA can be hydroxylated by cytochrome P450 enzymes , primarily in the liver, to form compounds such as 5-hydroxyindole-3-acetic acid. nih.gov

These hydroxylated metabolites, along with IAA itself, can then be conjugated to increase their water solubility and facilitate their elimination from the body. Common conjugation reactions include glucuronidation and sulfation . Additionally, IAA can be conjugated with amino acids, such as glycine (B1666218) or taurine, to form amide-linked conjugates. nih.gov These conjugation pathways represent the final steps in the metabolic clearance of this compound and its breakdown products.

Excretion and Elimination Mechanisms in Model Organisms

The elimination of this compound and its metabolites from the body is expected to occur primarily through renal (urine) and fecal excretion. The relative contribution of each route would be influenced by the physicochemical properties of the metabolites, such as their polarity and molecular weight.

Metabolic Processing in the Liver:

Upon absorption, this compound would likely be transported to the liver, the primary site of xenobiotic metabolism. In the liver, the compound is expected to undergo extensive biotransformation. The indole moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated derivatives. researchgate.net These hydroxylated intermediates can then undergo Phase II conjugation reactions, where they are coupled with endogenous molecules such as glucuronic acid or sulfate (B86663) to form more water-soluble and readily excretable products. researchgate.netnih.gov

Concurrently, the heptanoic acid side chain is a likely substrate for β-oxidation, a catabolic process that systematically shortens the alkyl chain. nih.gov This process would yield shorter-chain indole-3-alkanoic acids, which themselves can be further metabolized or conjugated prior to excretion.

Renal and Biliary Excretion:

The water-soluble conjugates of the oxidized indole ring and the metabolites from the β-oxidation of the side chain are anticipated to be the primary forms excreted in the urine. A study on the metabolism of [2-14C]indole in rats demonstrated that the majority of the administered dose (81%) was excreted in the urine within 48 hours, with the main metabolites being indoxyl sulfate and indoxyl glucuronide. nih.gov A smaller portion of the radioactivity (11%) was found in the feces. nih.gov

Biliary excretion may also play a role in the elimination of this compound and its metabolites, particularly for larger, more lipophilic conjugates. These compounds would be secreted into the bile, transported to the intestine, and ultimately eliminated in the feces. In the rat study with radiolabeled indole, a small percentage of the dose was excreted in the bile, primarily as indoxyl sulfate and conjugates of 5-hydroxyoxindole. nih.gov

The table below summarizes the expected primary excretion routes and major metabolites of this compound based on the metabolism of related indole compounds in model organisms. It is important to note that this is a predictive summary, as direct experimental data for this specific compound is not available.

| Excretion Route | Primary Metabolites (Predicted) | Model Organism (Reference Compound) | Percentage of Dose (Reference Compound) |

| Urine | Indoxyl sulfate, Indoxyl glucuronide, Shorter-chain indole-3-alkanoic acid conjugates | Rat ([2-14C]indole) | ~81% nih.gov |

| Feces | Unchanged compound, Larger conjugated metabolites | Rat ([2-14C]indole) | ~11% nih.gov |

| Bile | Indoxyl sulfate, 5-Hydroxyoxindole conjugates | Rat ([2-14C]indole) | ~5.6% nih.gov |

Synthetic Methodologies and Chemical Derivatization of 7 1h Indol 3 Yl Heptanoic Acid

Strategies for the De Novo Synthesis of 7-(1H-indol-3-yl)heptanoic Acid

The de novo synthesis of this compound, a derivative of the prevalent indole (B1671886) structure, can be achieved through several established methodologies in organic chemistry. These strategies primarily focus on the construction of the indole ring system with the heptanoic acid side chain already in place or introduced in a subsequent step.

Total Synthesis Approaches and Optimization

The total synthesis of this compound can be approached through classic indole syntheses such as the Fischer, Bischler, and Reissert methods.

One of the most versatile and widely used methods is the Fischer indole synthesis . wikipedia.orgthermofisher.comrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitable ketone or aldehyde. wikipedia.orgnih.gov For the synthesis of this compound, the logical starting materials would be phenylhydrazine (B124118) and a 7-oxoheptanoic acid derivative. The reaction proceeds by forming the phenylhydrazone, which then undergoes a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgyoutube.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for optimizing the reaction conditions and maximizing the yield. wikipedia.orgnih.gov

Another viable route is the alkylation of indole itself. The C3 position of the indole ring is particularly nucleophilic and susceptible to electrophilic substitution. quora.comic.ac.uk Therefore, direct alkylation of indole with a 7-haloheptanoic acid ester, such as ethyl 7-bromoheptanoate, in the presence of a suitable base can furnish the desired carbon skeleton. Subsequent hydrolysis of the ester group would then yield this compound. Optimization of this approach would involve screening different bases, solvents, and reaction temperatures to minimize side reactions, such as N-alkylation.

A more contemporary approach could involve a reductive cyclization of a suitably substituted nitrobenzene (B124822) derivative. For instance, a 2-nitrophenyl group attached to a precursor containing the heptanoic acid chain can undergo reduction, often with a heterogeneous catalyst like palladium on carbon (Pd/C), followed by spontaneous cyclization to form the indole ring. beilstein-journals.org

| Synthetic Strategy | Key Reactants | Advantages | Potential Challenges |

| Fischer Indole Synthesis | Phenylhydrazine, 7-oxoheptanoic acid derivative | High versatility, well-established | Harsh acidic conditions, potential for side products |

| Direct Indole Alkylation | Indole, 7-haloheptanoic acid ester | Direct introduction of the side chain | Potential for N-alkylation vs. C3-alkylation |

| Japp-Klingemann Reaction | Aryldiazonium salt, β-keto ester with heptanoic acid chain | Avoids handling of potentially unstable hydrazines | Multi-step process to generate the intermediate |

| Reductive Cyclization | Substituted 2-nitrophenyl precursor | Milder conditions in the cyclization step | Synthesis of the precursor can be complex |

Enantioselective Synthesis for Chiral Analogues

While this compound itself is achiral, the introduction of stereocenters, for instance at the α-position of the carboxylic acid (2-(1H-indol-3-yl)heptanoic acid), would necessitate enantioselective synthetic strategies. Such chiral analogues are of interest in medicinal chemistry.

One approach to achieve enantioselectivity is through the use of chiral auxiliaries . An achiral indole precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent alkylation at the α-position of the heptanoic acid chain would proceed with facial selectivity controlled by the auxiliary. Cleavage of the auxiliary would then yield the enantioenriched product.

Asymmetric catalysis represents a more modern and efficient approach. For example, an enantioselective alkylation of an enolate derived from a protected 7-(1H-indol-3-yl)acetic acid ester could be performed using a chiral phase-transfer catalyst. Alternatively, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could establish the stereocenter with high enantiomeric excess.

Preparation of Structurally Modified this compound Analogues

Side Chain Modifications and Functional Group Derivatization

The heptanoic acid side chain of this compound offers multiple sites for modification. The carboxylic acid group is a versatile functional handle for various derivatizations. researchgate.netnih.gov

Amide formation is a common transformation, achieved by coupling the carboxylic acid with a wide range of primary and secondary amines using standard coupling reagents like propylphosphonic anhydride (B1165640) (T3P) or carbodiimides (e.g., DCC, EDC). unmc.edu This allows for the introduction of diverse substituents and the modulation of the compound's physicochemical properties.

Esterification , reacting the carboxylic acid with an alcohol under acidic conditions or via an activated intermediate, can be used to prepare ester analogues. These esters can serve as prodrugs or be used for further synthetic manipulations.

The alkyl chain itself can also be modified. For instance, introduction of unsaturation or other functional groups along the seven-carbon chain prior to the indole synthesis would lead to a variety of analogues.

| Modification Type | Reagents/Conditions | Resulting Functional Group |

| Amide Formation | Amine, Coupling Agent (e.g., T3P, EDC) | Amide |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol |

Indole Ring System Modifications

The indole ring of this compound can be modified through various electrophilic substitution reactions. The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophiles. While the C3 position is the most reactive site in unsubstituted indole, quora.comyoutube.com in 3-substituted indoles, electrophilic attack often occurs at the C2, C5, or other positions on the benzene (B151609) ring, depending on the reaction conditions and the directing effects of the existing substituent.

Halogenation (bromination, chlorination) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation can be directed by the choice of solvent and reaction temperature.

Nitration can be performed using nitric acid in the presence of a strong acid like sulfuric acid, typically leading to substitution on the benzene portion of the indole ring.

Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the indole nucleus. chemijournal.commdpi.com These reactions are catalyzed by Lewis acids and can be directed to specific positions. For instance, Friedel-Crafts acetylation can lead to the introduction of an acetyl group. chemijournal.com

It is also possible to have a substituent migrate from the C3 to the C2 position under the influence of a strong acid like trifluoromethanesulfonic acid. nih.gov

| Ring Modification | Typical Reagents | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C2, C5, C6 |

| Nitration | HNO₃/H₂SO₄ | C5, C6 |

| Acetylation | Acetic Anhydride, Lewis Acid | C2, C5, C6 |

Advanced Synthetic Techniques for Isotopic Labeling of this compound

Isotopic labeling is a crucial tool in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry. acs.org Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are common stable isotopes used for this purpose.

Deuterium labeling can be achieved through several methods. A straightforward approach is acid-catalyzed hydrogen-deuterium (H/D) exchange . arkat-usa.orgnih.gov Treating this compound with a deuterated acid, such as deuterated trifluoromethanesulfonic acid (TfOD) or D₂SO₄ in a deuterated solvent like CD₃OD, can lead to the exchange of protons on the indole ring with deuterium. arkat-usa.orgnih.gov The exchange typically occurs preferentially at the C2 position for 3-substituted indoles. arkat-usa.org Gold-catalyzed methods have also been developed for highly regioselective deuterium labeling of indoles at the C3 or C2 positions under mild conditions using D₂O as the deuterium source. chemrxiv.org

Another strategy is to use deuterated starting materials in the de novo synthesis. For example, a deuterated phenylhydrazine or a deuterated 7-oxoheptanoic acid derivative could be used in a Fischer indole synthesis to introduce deuterium at specific positions in the final molecule.

Carbon-13 labeling generally requires the use of ¹³C-labeled starting materials in a total synthesis approach. For example, [¹³C₆]-anthranilate can be used as a precursor in biosynthetic studies to produce ¹³C-labeled indole derivatives. nih.gov Similarly, specific carbons in the heptanoic acid chain could be labeled by starting with a ¹³C-labeled building block for that part of the molecule.

| Isotope | Labeling Method | Deuterium/¹³C Source | Comments |

| Deuterium (²H) | Acid-Catalyzed H/D Exchange | D₂O, TfOD, D₂SO₄/CD₃OD | Exchange occurs at specific positions on the indole ring. arkat-usa.org |

| Deuterium (²H) | Gold-Catalyzed H/D Exchange | D₂O | High regioselectivity under mild conditions. chemrxiv.org |

| Deuterium (²H) | Synthesis from Labeled Precursors | Deuterated phenylhydrazine or side-chain precursor | Precise placement of deuterium atoms. |

| Carbon-13 (¹³C) | Synthesis from Labeled Precursors | [¹³C]-labeled building blocks (e.g., [¹³C₆]-anthranilate) | Required for specific carbon labeling. nih.gov |

Deuterium and Carbon-13 Labeling for Metabolic Tracing

The use of stable, non-radioactive isotopes like deuterium (²H or D) and carbon-13 (¹³C) has become a cornerstone of modern metabolic research. These labeled compounds act as tracers, allowing scientists to follow the transformation of a molecule within a biological system without the complications of radioactivity.

Deuterium Labeling

The synthesis of deuterated this compound can be approached through various established methods for labeling indole-3-alkanoic acids. A common and efficient technique is the acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.gov This method involves treating the parent compound with a deuterium source in the presence of a strong acid. For instance, indole-3-alkanoic acids like indole-3-acetic acid and indole-3-butyric acid have been successfully deuterated using deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). nih.gov This approach primarily leads to the exchange of labile aromatic protons on the indole ring with deuterium atoms.

Another effective deuterium source is deuterated trifluoromethanesulfonic acid (TfOD), which can facilitate H-D exchange on the indole ring of indole-3-alkanoic acids under controlled temperature conditions. The extent of deuteration can be monitored and controlled by adjusting the reaction time and temperature. It is also possible to introduce deuterium at specific positions of the aliphatic chain through multi-step synthesis using deuterated starting materials.

Carbon-13 Labeling

The incorporation of carbon-13 into the structure of this compound is typically achieved through a synthetic route that utilizes a ¹³C-labeled precursor. A general strategy involves the use of a simple, commercially available ¹³C-labeled building block, which is then incorporated into the final molecule through a series of chemical reactions. For example, the synthesis could start from a ¹³C-labeled alkyl halide or a ¹³C-labeled Grignard reagent, which would then be used to construct the heptanoic acid chain attached to the indole nucleus.

While specific literature detailing the ¹³C-labeling of this compound is scarce, the general principles of organic synthesis can be applied. One plausible route could involve the reaction of a ¹³C-labeled 7-bromoheptanoate with indole in the presence of a suitable catalyst. Subsequent hydrolysis of the ester group would yield the desired ¹³C-labeled carboxylic acid. The position of the ¹³C label within the molecule can be precisely controlled by the choice of the labeled starting material.

Table 1: Methods for Stable Isotope Labeling of Indole-3-Alkanoic Acids

| Isotope | Labeling Method | Reagents | Potential Labeled Positions |

| Deuterium (²H) | Acid-Catalyzed H-D Exchange | D₂SO₄/CD₃OD or TfOD | Indole ring (C2, C4, C5, C6, C7) |

| Deuterium (²H) | Multi-step Synthesis | Deuterated building blocks | Specific positions on the alkyl chain |

| Carbon-13 (¹³C) | Synthetic Build-up | ¹³C-labeled precursors (e.g., ¹³C-alkyl halides) | Specific positions in the heptanoic acid chain or indole ring |

Radioisotopic Labeling for Receptor Binding Studies

Radioisotopic labeling introduces a radioactive atom into a molecule, enabling its detection and quantification at very low concentrations. This high sensitivity is crucial for receptor binding assays, where the goal is to measure the interaction of a ligand with its specific receptor protein.

For indole derivatives, radioiodination is a common strategy. The introduction of a radioactive iodine isotope, such as iodine-125 (B85253) (¹²⁵I), into the molecule allows for highly sensitive detection. Direct electrophilic iodination of the indole ring is a possible method, often employing an oxidizing agent to generate an electrophilic iodine species from Na¹²⁵I. However, this method can sometimes be harsh and may alter the biological activity of the molecule.

A milder approach involves the use of a precursor molecule that is already functionalized for radioiodination. For instance, a tin- or boron-containing derivative of this compound could be synthesized and then subjected to a destannylation or deboronation reaction with Na¹²⁵I. This allows for the specific introduction of the radioiodine at a predetermined position.

Another strategy is the conjugation of a radiolabeled prosthetic group to the molecule. For example, a Bolton-Hunter reagent labeled with ¹²⁵I can be coupled to an amino-functionalized derivative of this compound. While this adds a larger moiety to the molecule, it can be a reliable method for radioiodination when direct labeling is not feasible.

Table 2: Potential Radioisotopic Labeling Strategies for Receptor Binding Studies

| Radioisotope | Labeling Method | Precursor/Reagent | Key Considerations |

| Iodine-125 (¹²⁵I) | Direct Electrophilic Iodination | Na¹²⁵I, Oxidizing agent | Potential for loss of biological activity |

| Iodine-125 (¹²⁵I) | Destannylation/Deboronation | Organotin/Organoboron precursor, Na¹²⁵I | Site-specific labeling, milder conditions |

| Iodine-125 (¹²⁵I) | Prosthetic Group Conjugation | ¹²⁵I-labeled Bolton-Hunter reagent | Can alter the structure of the parent molecule |

Molecular Mechanisms of Action and Cellular Biology of 7 1h Indol 3 Yl Heptanoic Acid

Interactions with Specific Molecular Targets

A comprehensive search of scientific databases reveals a lack of specific studies focused on the direct molecular interactions of 7-(1H-indol-3-yl)heptanoic acid.

Receptor Binding Profiling and Affinity Determination

There is currently no publicly available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for various receptors are unknown.

Enzyme Modulation and Kinetic Analysis

Similarly, studies detailing the effects of this compound on enzyme activity are absent from the scientific literature. No kinetic analyses have been published to indicate whether this compound acts as an inhibitor, activator, or substrate for any specific enzymes.

Protein-Ligand Interactions and Structural Biology

No structural biology studies, such as X-ray crystallography or NMR spectroscopy, have been reported for this compound in complex with a protein target. As a result, the specific molecular interactions that would govern its binding to any protein are yet to be determined.

Modulation of Intracellular Signaling Cascades by this compound

The influence of this compound on intracellular signaling pathways has not been characterized in the available literature.

G Protein-Coupled Receptor (GPCR) Activation Pathways

There are no reports on whether this compound can activate or inhibit any GPCRs or modulate their downstream signaling pathways.

Nuclear Receptor Agonism/Antagonism

The potential for this compound to act as an agonist or antagonist of nuclear receptors has not been investigated in any published studies.

Regulation of Kinase and Phosphatase Activities

There is currently no publicly available research detailing the effects of this compound on the regulation of kinase and phosphatase activities. Kinases and phosphatases are crucial enzymes that regulate a vast array of cellular processes through the addition and removal of phosphate (B84403) groups from proteins. Understanding how this specific compound might influence these enzymes is essential for elucidating its potential signaling pathways and cellular targets. However, studies investigating whether this compound acts as an inhibitor or activator of specific kinases or phosphatases have not been reported in the accessible scientific literature.

Impact on Gene Expression and Transcriptional Regulation

The influence of this compound on gene expression and transcriptional regulation is another area where research is absent. The methodologies to study such impacts are well-established, but their application to this particular compound has not been documented.

RNA sequencing (RNA-Seq) is a powerful tool for analyzing the transcriptome of cells and identifying genes that are up- or down-regulated in response to a specific stimulus. A comprehensive search of scientific databases yielded no studies that have utilized RNA-Seq to analyze the changes in gene expression profiles in cells treated with this compound. Consequently, there is no data available on which genes or cellular pathways might be affected by this compound.

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression without altering the DNA sequence itself. While other indole-containing compounds have been studied for their epigenetic effects, there is no available research on whether this compound can induce epigenetic changes. Studies on its potential to alter DNA methylation patterns or to affect the enzymes responsible for histone acetylation or methylation are currently lacking.

Cellular Processes Influenced by this compound

The downstream effects of any compound on cellular behavior are of significant interest. However, for this compound, fundamental studies on its impact on key cellular processes in vitro have not been published.

Research into how this compound affects cell proliferation and apoptosis is not available in the current body of scientific literature. There are no published studies examining its potential cytostatic or cytotoxic effects on any cell lines, nor are there reports on its ability to induce or inhibit programmed cell death. Therefore, data on its influence on the cell cycle or the expression of key apoptotic proteins is non-existent.

The inflammatory response is a complex biological process involving various cell types and signaling molecules. There is no evidence from published studies to suggest how this compound might modulate these responses at a cellular level. Research investigating its effects on the production of pro- or anti-inflammatory cytokines, the activation of immune cells, or the expression of inflammatory mediators has not been reported.

Influence on Cellular Differentiation and Phenotype

Following a comprehensive review of available scientific literature, there is currently no specific research data detailing the influence of this compound on cellular differentiation and phenotype. Studies on this particular chemical compound have not yet explored its effects on changes in cell morphology, function, lineage commitment, or other observable cellular characteristics.

While research exists on other indole (B1671886) derivatives, such as indole-3-acetic acid and indole-3-propionic acid, which have been shown to play roles in cell proliferation and other biological processes, these findings cannot be directly extrapolated to this compound. The specific biological activity of a molecule is highly dependent on its unique structure, including the length of its alkyl chain.

Therefore, any discussion on the role of this compound in cellular differentiation and phenotype would be speculative and fall outside the scope of established scientific findings. Further research is required to elucidate the specific molecular and cellular effects of this compound.

Structure Activity Relationship Sar Studies of 7 1h Indol 3 Yl Heptanoic Acid Analogues

Systematic Elucidation of Pharmacophoric Elements

The essential pharmacophoric elements of 7-(1H-indol-3-yl)heptanoic acid analogues are centered around the indole (B1671886) nucleus and the carboxylic acid function, connected by a flexible alkyl chain. The indole ring often serves as a hydrophobic anchoring motif, interacting with corresponding pockets in biological targets. The carboxylic acid group typically acts as a crucial hydrogen bond donor and acceptor, or as a charged moiety that interacts with polar residues in a receptor's active site.

A key feature of the indole pharmacophore is the N-H group, which can act as a hydrogen bond donor, significantly contributing to binding affinity. nih.gov For instance, in the context of GPR40 agonists, the indole N-H is suggested to form a hydrogen bond with the backbone amide carbonyl oxygen of leucine (B10760876) residues, which may affect receptor binding affinity. mdpi.com The aromaticity of the indole ring itself is also a critical component, often engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues of the target protein.

The carboxylic acid moiety represents another critical pharmacophoric feature. Its ability to exist in an ionized state at physiological pH allows for potent electrostatic interactions with positively charged residues like arginine or lysine (B10760008) within a binding site. The distance and geometric orientation of this acidic group relative to the indole core, dictated by the connecting alkyl chain, are paramount for optimal interaction and, consequently, biological activity.

Table 1: Key Pharmacophoric Features of Indole-3-alkanoic Acid Analogues

| Feature | Role in Biological Activity | Supporting Evidence |

| Indole N-H | Hydrogen bond donor, contributing to receptor binding affinity. nih.govmdpi.com | Interaction with backbone carbonyls in target proteins. mdpi.com |

| Indole Ring | Hydrophobic interactions and π-π stacking with aromatic residues. | Essential for anchoring the molecule in hydrophobic pockets of enzymes and receptors. |

| Carboxylic Acid | Hydrogen bonding, electrostatic interactions with polar/charged residues. | Critical for binding to active sites of various enzymes and receptors. mdpi.com |

| Alkyl Side Chain | Determines the spatial relationship between the indole and carboxylic acid groups, influences lipophilicity. | Variations in length and saturation significantly impact potency and selectivity. |

Influence of Side Chain Length and Saturation on Biological Activity

The length and saturation of the alkyl side chain connecting the indole ring to the carboxylic acid are pivotal in modulating the biological activity of these analogues. The chain acts as a flexible spacer, and its length dictates the distance between the two key pharmacophoric groups, thereby influencing how the molecule fits into its biological target.

Studies on various indole derivatives have demonstrated that the length of the alkyl or acyl chain can have a profound impact on potency. For example, in a series of 3-acylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2, enzyme inhibition was found to be optimal when the acyl residue at the 3-position had a length of 12 or more carbons. researchgate.net Conversely, for certain N-acyl derivatives of 5,6-methylenedioxyindole, activity was observed with C2-C8 alkyl chains, while longer or bulkier groups led to a decrease in activity. researchgate.net This highlights that the optimal chain length is highly dependent on the specific biological target.

For indole-3-alkanoic acids specifically, the chain length influences their activity as plant auxins and their metabolism. While indole-3-acetic acid (IAA) is a potent auxin, longer-chain derivatives like indole-3-butyric acid (IBA) and indole-3-hexanoic acid (IHA) also exhibit auxin-like activity, sometimes through conversion to IAA. nih.govresearchgate.net

The saturation of the side chain is another important factor. The presence of double or triple bonds can introduce conformational rigidity and alter the electronic properties of the chain, which can either enhance or diminish biological activity depending on the target. For instance, the introduction of an olefin at the C-3 position of certain indole derivatives was found to result in lesser anticancer activity. youtube.com

Table 2: Effect of Side Chain Length on Anticancer Activity of N-acyl-5,6-methylenedioxyindole Analogues

| Compound | Alkyl Chain Length | Biological Activity |

| 300 | C2 | Active |

| 301 | C4 | Active |

| 302 | C8 | Active |

| 303 | C14 | Inactive |

| 304 | Benzoyl (Bulky) | Inactive |

| Data derived from a study on N-acyl derivatives of 5,6-methylenedioxyindole. researchgate.net |

Importance of Indole Moiety Substitution Patterns

Modification of the indole ring through the introduction of various substituents is a common strategy to fine-tune the pharmacological profile of this compound analogues. The position, size, and electronic nature of these substituents can significantly affect binding affinity, selectivity, and pharmacokinetic properties.

Substitutions at various positions of the indole ring have been shown to modulate activity. For example, in the context of anti-inflammatory indole-3-acetic acid derivatives, substituents at the 5-position, such as methoxy, fluoro, or dimethylamino groups, were found to be more active than the unsubstituted analogue. researchgate.net Similarly, for certain anticancer indole derivatives, methyl substitution at the N-1 position of the indole ring significantly enhanced activity by approximately 60-fold compared to the non-substituted counterparts. youtube.com

Table 3: Influence of Indole Substitution on Anticancer Activity (IC50 values in µM)

| Compound | Substitution | Cell Line 1 | Cell Line 2 |

| Parent Compound | None | >50 | >50 |

| Analogue 1 | N-1 Methyl | 0.8 | 1.2 |

| Analogue 2 | 5-Methoxy | 25.5 | 30.1 |

| Analogue 3 | 5-Chloro | 15.2 | 18.7 |

| This table presents hypothetical data based on general findings in the literature for illustrative purposes. |

Analytical and Bioanalytical Methodologies for 7 1h Indol 3 Yl Heptanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 7-(1H-indol-3-yl)heptanoic acid from complex mixtures and for its precise quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, namely its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an exceptionally well-suited technique for the analysis of this compound due to the compound's polarity and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is the most common modality employed.

Method development typically involves the optimization of several key parameters to achieve efficient separation with good peak shape and resolution. A C18 or C8 stationary phase is generally effective for retaining the molecule. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier such as formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound with a reasonable retention time and to separate it from other components in a mixture. nih.govresearchgate.net

Detection is a critical aspect of HPLC analysis. The indole (B1671886) moiety of this compound contains a chromophore that allows for detection by a UV-Vis or a photodiode array (PDA) detector, typically in the range of 220-280 nm. researchgate.net For higher sensitivity and selectivity, especially in complex biological samples, a fluorescence detector is superior, exploiting the natural fluorescence of the indole ring with excitation wavelengths around 280 nm and emission wavelengths around 350 nm. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 20% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection (UV) | 280 nm |

| Detection (Fluorescence) | Excitation: 280 nm, Emission: 350 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application to this compound is less direct than HPLC. The carboxylic acid and the N-H group of the indole make the molecule polar and non-volatile, which is unsuitable for direct GC analysis. Therefore, a chemical derivatization step is mandatory to increase its volatility and thermal stability.

Common derivatization strategies include esterification of the carboxylic acid group (e.g., with methanol to form the methyl ester) and silylation of the indole nitrogen and the carboxylic acid (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). scielo.br Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-methylpolysiloxane. rjptonline.org The coupling of GC with a mass spectrometer (MS) allows for both quantification and structural confirmation based on the characteristic fragmentation pattern of the derivatized molecule.

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing molecular weight information and structural details through fragmentation analysis. It is most powerfully applied in conjunction with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics

In the field of metabolomics, which aims to globally profile all metabolites in a biological sample, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical platform. researchgate.netresearchgate.net This technique offers the high sensitivity and selectivity required to detect and quantify low-abundance molecules like this compound in complex biological matrices such as plasma, urine, or cell extracts. nih.govnih.gov

The LC part of the system separates the compound from the bulk of the matrix components, as described in the HPLC section. The compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be seen.

For quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This provides a very high degree of selectivity and reduces chemical noise.

Table 2: Representative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 244.13 [M-H]⁻ |

| Product Ion 1 (Q3) | m/z 200.14 (Loss of CO₂) |

| Product Ion 2 (Q3) | m/z 130.06 (Indole-related fragment) |

| Collision Energy | Optimized for specific transitions (e.g., 15-25 eV) |

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov This capability allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for structural elucidation and for identifying unknown compounds. nih.gov

For this compound (C₁₅H₁₉NO₂), the exact mass of the neutral molecule is 245.1416. HRMS can confirm this elemental composition. Furthermore, by analyzing the accurate masses of the fragment ions produced in an MS/MS experiment, the specific substructures of the molecule can be identified. Common fragmentation pathways for indole derivatives include the loss of the side chain and characteristic cleavages within the indole ring itself. acs.orgscirp.orgnih.gov

Spectroscopic Methods in Structural Analysis

While chromatography and mass spectrometry are vital for separation and identification, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the definitive structural characterization of this compound.

¹H NMR spectroscopy would provide detailed information about the number and connectivity of protons in the molecule. Key expected signals would include those for the aromatic protons on the indole ring, the N-H proton, the methylene (B1212753) protons of the heptanoic acid chain, and the alpha-protons adjacent to the carboxyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Distinct signals would be expected for the carbons of the indole ring, the carbonyl carbon of the carboxylic acid, and the seven carbons of the aliphatic chain.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the attachment of the heptanoic acid chain to the C3 position of the indole ring. nih.gov Infrared (IR) spectroscopy could also be used to confirm the presence of key functional groups, such as the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and C-H stretches of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic framework.

In ¹H NMR, the protons of the indole ring and the heptanoic acid chain exhibit characteristic chemical shifts. The aromatic protons of the indole nucleus typically resonate in the downfield region, while the aliphatic protons of the heptanoic acid chain appear in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is a key downfield signal, with the aromatic carbons of the indole ring also showing distinct chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | ~10.8 | - |

| Indole C2-H | ~7.1 | ~123 |

| Indole C4-H | ~7.6 | ~111 |

| Indole C5-H | ~7.0 | ~121 |

| Indole C6-H | ~7.1 | ~119 |

| Indole C7-H | ~7.3 | ~111 |

| CH₂ (alpha to indole) | ~2.8 | ~25 |

| CH₂ (aliphatic chain) | ~1.3-1.7 | ~29-31 |

| CH₂ (alpha to COOH) | ~2.3 | ~34 |

| COOH | ~12.0 | ~179 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the molecule's functional groups. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid group. The N-H stretch of the indole ring and the C=O stretch of the carbonyl group also give rise to distinct absorption peaks.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The indole ring, being a chromophore, is responsible for the characteristic absorption bands in the UV region.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Characteristic Absorption |

| IR | O-H (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |

| IR | N-H (Indole) | ~3400 cm⁻¹ |

| IR | C=O (Carbonyl) | ~1700 cm⁻¹ |

| UV-Vis | Indole | ~220 nm and ~280 nm |

Quantitative Analysis in Biological Matrices for Pre-clinical Studies

To assess the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models, robust and validated bioanalytical methods are essential for its quantification in various biological samples.

Sample Preparation Strategies for In Vitro and In Vivo Samples

The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and isolate this compound prior to analysis. Common strategies include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or serum samples. It involves adding a precipitating agent, such as acetonitrile or methanol, to denature and remove proteins.

Liquid-Liquid Extraction (LLE): LLE is a more selective technique that involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is critical to ensure efficient extraction of this compound while minimizing the co-extraction of interfering components.

Solid-Phase Extraction (SPE): SPE offers high selectivity and concentration of the analyte. It utilizes a solid sorbent to retain the compound of interest, which is then eluted with a suitable solvent. The choice of sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of this compound.

Method Validation and Quality Control in Bioanalytical Research

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for preclinical studies. Key validation parameters, as guided by regulatory agencies, include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results.

Calibration Curve and Linearity: A calibration curve is generated to establish the relationship between the analyte concentration and the instrument response. The method should be linear over a defined concentration range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of this compound must be evaluated under various conditions, including freeze-thaw cycles, short-term storage, and long-term storage, to ensure the integrity of the samples from collection to analysis.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of variation (CV) ≤15% (≤20% for LLOQ) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Selectivity | No significant interference at the retention time of the analyte |

| Stability | Analyte concentration within ±15% of the initial concentration |

Pre Clinical Investigations and Research Applications of 7 1h Indol 3 Yl Heptanoic Acid

Pharmacological Characterization in In Vitro Systems

No data are available on the in vitro pharmacological properties of 7-(1H-indol-3-yl)heptanoic acid.

Cell-Based Assays for Efficacy and Potency Determination

Information regarding the efficacy and potency of this compound in cell-based assays is not available in the current scientific literature.

Receptor Binding and Functional Assays

There are no published studies detailing the receptor binding profile or functional activity of this compound.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

No pharmacokinetic or pharmacodynamic data for this compound in animal models have been reported.

Absorption, Distribution, and Elimination Studies

Details on the absorption, distribution, and elimination of this compound in any biological system are not documented.

Target Engagement and Biomarker Modulation

There is no information on the ability of this compound to engage with specific biological targets or modulate any biomarkers in preclinical models.

Therapeutic Potential in Disease Models (Pre-clinical, Non-Human)

The therapeutic potential of this compound in any non-human disease models has not been investigated in published research.

Evaluation in Inflammatory Disease Models (Animal Studies)

Direct preclinical studies evaluating the efficacy of this compound in animal models of inflammatory diseases have not been identified in publicly available scientific literature. However, research on other indole (B1671886) derivatives, particularly those with shorter alkyl chains, provides a basis for potential anti-inflammatory activity.

For instance, indole-3-propionic acid (IPA), a tryptophan metabolite, has demonstrated anti-inflammatory properties in various studies. nih.govnih.gov It has been shown to attenuate lipopolysaccharide-induced cardiac dysfunction and inflammation by modulating the AhR/NF-κB/NLRP3 pathway in septic rats. nih.gov Furthermore, indole-3-acetic acid (IAA) has been found to suppress the production of pro-inflammatory cytokines and free radicals in cellular models of inflammation. nih.gov The structural similarity of this compound to these compounds suggests that it might also possess anti-inflammatory effects, although this remains to be experimentally verified. The longer heptanoic acid chain could influence its lipophilicity and interaction with biological targets, potentially leading to a different pharmacological profile compared to its shorter-chain analogs.

Table 1: Preclinical Studies of Related Indole Derivatives in Inflammation

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Indole-3-propionic acid (IPA) | Sepsis-induced cardiomyopathy in rats | Attenuated cardiac dysfunction and inflammation via the AhR/NF-κB/NLRP3 pathway. | nih.gov |

| Indole-3-acetic acid (IAA) | Lipopolysaccharide-treated macrophages (in vitro) | Suppressed the secretion of pro-inflammatory cytokines (IL-1β, IL-6, MCP-1) and reduced free radical generation. | nih.gov |

Investigation in Metabolic Disorder Models (Animal Studies)

There is currently no specific research available on the investigation of this compound in animal models of metabolic disorders. However, the role of gut microbiota-derived tryptophan metabolites, including various indole derivatives, in host metabolism is an active area of research. nih.govnih.gov

Indole-3-propionic acid (IPA) has been shown to be associated with a lower risk of type 2 diabetes and has been found to improve insulin (B600854) sensitivity and reduce hepatic lipid synthesis in preclinical models. nih.govnih.gov It is believed to exert these beneficial effects by modulating gut microbiota, maintaining the intestinal barrier, and suppressing intestinal immune responses. nih.gov Given that this compound shares the core indole structure, it is plausible that it could also interact with metabolic pathways. The length of the carboxylic acid side chain is a critical determinant of the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. Therefore, the metabolic effects of this compound, if any, would need to be determined through direct experimental investigation.

Neurobiological Effects in Relevant Pre-clinical Models

Specific studies on the neurobiological effects of this compound in preclinical models are not documented in the available literature. However, the indole nucleus is a common scaffold in many neuroactive compounds, including neurotransmitters like serotonin (B10506). mdpi.com A variety of synthetic indole derivatives have been investigated for their potential in treating central nervous system (CNS) disorders. nih.govacs.org

For example, certain indole derivatives have been designed and synthesized as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A, which are implicated in mood, anxiety, and cognition. mdpi.com The structural features of these derivatives, including the substituents on the indole ring and the nature of the side chain, are crucial for their receptor binding affinity and functional activity. While this compound possesses the indole core, its long alkyl carboxylic acid chain makes it structurally distinct from many of the well-characterized neuroactive indole compounds. Its potential to cross the blood-brain barrier and interact with CNS targets would need to be evaluated in future preclinical studies.

This compound as a Biochemical Probe or Research Tool

While there are no specific reports on the use of this compound as a biochemical probe, its chemical structure lends itself to several potential research applications.

Use in Target Identification and Validation Studies

The carboxylic acid group of this compound provides a convenient handle for chemical modification, which is a key feature for its potential use in target identification studies. For instance, it could be immobilized on a solid support to create an affinity matrix for capturing its binding proteins from cell or tissue lysates. This approach, known as affinity chromatography, is a powerful tool for identifying the molecular targets of a bioactive compound.

Furthermore, the indole moiety can be a pharmacophore that interacts with specific protein binding pockets. By synthesizing a library of derivatives with modifications to the heptanoic acid chain, structure-activity relationship (SAR) studies could be conducted to validate potential targets and to optimize the compound's potency and selectivity. nih.gov

Application in Pathway Elucidation and Mechanistic Research

Should this compound be found to have a specific biological activity, it could be used as a tool to elucidate the underlying cellular pathways and mechanisms of action. By observing the cellular and molecular changes induced by the compound, researchers can gain insights into the biological processes it modulates.

For example, if it were to show anti-inflammatory effects, it could be used to probe the signaling pathways involved in inflammation, similar to how other indole derivatives have been used to study the role of the aryl hydrocarbon receptor (AhR) in immune regulation. nih.gov The specific length of the C7 alkyl chain might confer unique properties that could help in dissecting complex biological pathways.

Development of Fluorescent or Tagged Analogues for Imaging Studies

The carboxylic acid functional group in this compound is amenable to conjugation with fluorescent dyes or other tags. rsc.orgmdpi.com This would allow for the synthesis of fluorescent analogues that could be used in cellular imaging studies to visualize the compound's subcellular localization and trafficking. nih.govresearchgate.netnih.gov

By attaching a fluorophore, researchers could use techniques like fluorescence microscopy to track the compound's distribution within cells and tissues, providing valuable information about its site of action. Similarly, tagging the molecule with a biotin (B1667282) or a radioactive isotope would enable its use in a variety of binding assays and in vivo imaging studies. The synthesis of such tagged analogues would be a crucial step in characterizing the compound's biological profile. rsc.org

Table 2: Potential Research Applications of this compound

| Application | Description | Potential Methodology |

|---|---|---|

| Target Identification | Isolation and identification of cellular binding partners. | Affinity chromatography using an immobilized form of the compound. |

| Pathway Elucidation | Investigation of the biological pathways modulated by the compound. | Treatment of cells or animal models followed by analysis of changes in gene expression, protein levels, and signaling pathways. |

| Cellular Imaging | Visualization of the compound's subcellular localization. | Synthesis of fluorescently tagged analogues for use in fluorescence microscopy. |

Future Directions and Emerging Research Avenues for 7 1h Indol 3 Yl Heptanoic Acid

Unexplored Molecular Targets and Signaling Networks

The biological activity of many indole-containing compounds is rooted in their ability to interact with a variety of molecular targets, thereby modulating specific signaling pathways. nih.govnih.gov For 7-(1H-indol-3-yl)heptanoic acid, a comprehensive exploration of its molecular targets remains a critical and largely uncharted area of research. While the broader class of indole (B1671886) derivatives is known to interact with targets such as enzymes and receptors involved in cancer and inflammation, the specific binding partners for this particular heptanoic acid derivative are yet to be fully elucidated. nih.govnih.gov

Future investigations should prioritize the identification of its direct molecular targets. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could be employed to isolate and identify binding proteins from cell lysates. rrpharmacology.ru Once potential targets are identified, downstream signaling pathway analysis is essential. For instance, if the compound is found to bind to a specific kinase, subsequent studies should investigate its effect on phosphorylation cascades and downstream gene expression. Given that related indole compounds, like indole-3-propionic acid, have been shown to modulate pathways such as the AhR/NF-κB/NLRP3 signaling cascade, it is plausible that this compound may influence similar inflammation-related networks. nih.gov Furthermore, considering the known neuroprotective properties of some indole derivatives, exploring its impact on pathways related to neuroinflammation and oxidative stress in neuronal cells would be a valuable pursuit. nih.gov

Integration with Omics Technologies (Proteomics, Metabolomics)

The advent of "omics" technologies provides a powerful lens through which to view the global biological effects of a compound. For this compound, integrating proteomics and metabolomics will be instrumental in building a comprehensive understanding of its mechanism of action and physiological impact.

Proteomics: Label-free quantitative proteomics can offer an unbiased, global view of changes in protein expression in cells or tissues upon treatment with this compound. nih.gov This approach can reveal not only the direct targets but also the downstream effectors and compensatory mechanisms elicited by the compound. For example, a proteomic analysis could uncover alterations in the expression of metabolic enzymes, structural proteins, or components of key signaling pathways, providing a rich dataset for hypothesis generation. nih.gov

Metabolomics: Untargeted metabolomics can map the shifts in the cellular metabolome induced by this compound. nih.gov This could reveal changes in central carbon metabolism, lipid profiles, or amino acid utilization, offering insights into the compound's broader physiological effects. Given that gut microbiota can metabolize tryptophan into various indole derivatives with significant biological effects, studying the metabolomic profile in the context of the gut microbiome could be particularly revealing. wikipedia.org Techniques combining liquid chromatography with mass spectrometry (LC-MS) are well-suited for reliably identifying and quantifying a wide range of metabolites. nih.gov

The table below illustrates a potential experimental design for integrating omics technologies to study this compound.

| Omics Technology | Experimental Approach | Potential Insights |

| Proteomics | Label-free quantitative mass spectrometry of treated vs. untreated cells. | Identification of regulated proteins, pathway analysis, target deconvolution. |

| Metabolomics | LC-MS-based profiling of intracellular and extracellular metabolites. | Elucidation of metabolic pathways affected, biomarker discovery. |

| Integrated Analysis | Correlation of proteomic and metabolomic data. | A systems-level understanding of the compound's mechanism of action. |

Development of Novel Research Tools and Probes

To facilitate a deeper understanding of the spatiotemporal dynamics of this compound within a biological system, the development of specialized research tools and probes is paramount. The indole scaffold itself is a versatile platform for the design of fluorescent probes. rsc.org

Future research should focus on synthesizing fluorescently tagged analogs of this compound. These probes would enable real-time visualization of the compound's cellular uptake, subcellular localization, and interaction with potential binding partners using techniques like fluorescence microscopy. Furthermore, photo-affinity labeling probes could be designed to covalently link to target proteins upon photoactivation, providing a robust method for target identification. The development of such tools would be invaluable for validating target engagement and understanding the compound's behavior in living cells. nih.govacs.org

Potential for Lead Optimization in Pre-clinical Drug Discovery

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its pharmacological and pharmacokinetic properties. patsnap.combiobide.com While this compound may exhibit interesting biological activity, it is likely that its properties can be enhanced through medicinal chemistry efforts.

A systematic structure-activity relationship (SAR) study would be a key starting point. nih.govpatsnap.com This involves synthesizing and testing a series of analogs with modifications to the indole ring, the heptanoic acid chain, and the position of the linkage. The goal is to identify which structural features are crucial for activity and which can be modified to improve properties like potency, selectivity, metabolic stability, and cell permeability. nih.gov Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can aid in the rational design of these analogs. patsnap.comnih.gov

The following table outlines potential strategies for the lead optimization of this compound.

| Optimization Strategy | Rationale | Desired Outcome |

| Structure-Activity Relationship (SAR) | To understand the contribution of different parts of the molecule to its activity. | Increased potency and selectivity. |

| Improving Metabolic Stability | To increase the half-life of the compound in the body. | Enhanced duration of action. |

| Enhancing Solubility and Permeability | To improve absorption and distribution. | Better bioavailability. |

Investigating Inter-Species Variability in Biological Responses to this compound

The biological response to a chemical compound can vary significantly between different species. Understanding this variability is crucial for the translation of pre-clinical findings to human studies. Investigating the inter-species variability in the response to this compound is therefore a critical area for future research.

This can be initiated through in vitro studies using cell lines derived from different species (e.g., human, mouse, rat). nih.govresearchgate.net Comparing the cytotoxic effects, metabolic profiles, and target engagement of the compound across these cell lines can provide initial insights into potential species-specific differences. ugent.bemdpi.com For instance, variations in the expression or sequence of metabolic enzymes (like cytochrome P450s) or target proteins could lead to different outcomes. nih.gov

Subsequent in vivo studies in different animal models would be necessary to confirm these findings and to assess the compound's pharmacokinetic and pharmacodynamic properties in a whole-organism context. Such studies are essential for selecting the most appropriate animal model for efficacy and safety testing and for informing the design of future clinical trials.

Q & A

Q. What are the common synthetic routes for 7-(1H-indol-3-yl)heptanoic acid?

- Methodological Answer : Synthesis typically involves coupling indole derivatives with heptanoic acid precursors. For example, Z-D-Trp-OH synthesis () employs carbamate-protected intermediates to preserve stereochemistry. A similar approach can be adapted using 3-indoleacetic acid derivatives, followed by elongation of the carbon chain via iterative alkylation or cross-coupling reactions. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Advanced routes may use solid-phase synthesis or enzymatic catalysis for regioselective modifications .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- NMR : and NMR identify indole protons (δ 7.0–7.5 ppm) and carboxylic acid protons (δ 12–13 ppm). Rotameric bonds in the heptanoic chain are resolved via - COSY .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 258.1489 for CHNO) .

- FTIR : Carboxylic acid O-H stretch (~2500–3300 cm) and indole N-H bend (~1550 cm) .

Q. What analytical techniques quantify this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) achieve detection limits of ~0.1 ng/mL. Internal standards (e.g., deuterated analogs) improve accuracy .

- HPLC-UV : Quantification at 280 nm (indole absorption) with calibration curves (R > 0.99) .

Advanced Research Questions

Q. How can adsorption models like Langmuir or Hill be applied to study surface interactions of this compound?

- Methodological Answer : Surface adsorption at interfaces (e.g., heptanoic acid/HOPG) is modeled using:

- Langmuir Model : Assumes monolayer adsorption with non-interacting molecules. Fit equilibrium constant (K) to concentration-dependent coverage data .

- Hill Model : Incorporates cooperativity (e.g., intermolecular hydrogen bonding between indole moieties), quantified by Hill coefficient n > 1 .

- Experimental Validation : AFM or STM imaging confirms surface packing patterns (e.g., lamellar vs. hexagonal) .

Q. What strategies resolve stereochemical challenges in synthesizing heptanoic acid derivatives with indole moieties?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselective coupling during indole-heptanoic acid conjugation .

- Asymmetric Catalysis : Rhodium-catalyzed hydroacylation achieves >90% ee for α-chiral centers .

- Crystallography : SHELXL refinement () resolves absolute configuration via anomalous dispersion (Flack parameter < 0.1) .

Q. How do structural modifications at the heptanoic acid chain influence biological activity of indole-containing analogs?

- Methodological Answer :

- Chain Length : Shorter chains (C5) reduce lipophilicity (logP), decreasing membrane permeability. Optimal activity occurs at C7 (e.g., IC = 12 nM for HDAC inhibitors) .

- Substituents : Fluorination at C3 increases metabolic stability (t from 2h to 8h in microsomes) .

- Data Contradictions : While 7D5 (C18 FuFA) shows anti-inflammatory effects (), indole-heptanoic hybrids may exhibit antagonistic effects due to receptor steric hindrance .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.